3-(Pyridin-4-yloxy)propanoic acid
Description
3-(Pyridin-4-yloxy)propanoic acid is a pyridine-containing carboxylic acid derivative characterized by a pyridin-4-yloxy group attached to the third carbon of a propanoic acid backbone. For instance, pyridine derivatives like 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid () highlight the role of aromatic nitrogen in modulating solubility and reactivity.
Properties
IUPAC Name |
3-pyridin-4-yloxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-8(11)3-6-12-7-1-4-9-5-2-7/h1-2,4-5H,3,6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNJNQKXGJDBLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1OCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yloxy)propanoic acid typically involves the reaction of 4-hydroxypyridine with 3-bromopropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the pyridine attacks the bromine-substituted carbon of the propanoic acid, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-yloxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyridin-4-yloxy group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Pyridin-4-yloxy)propanoic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-yloxy)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyridin-4-yloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The carboxylic acid group can also form ionic interactions with target molecules, contributing to its overall mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(Pyridin-4-yloxy)propanoic acid with structurally analogous propanoic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural Features and Substituent Effects
Physicochemical Properties
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